Cas no 15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-)
15093-53-5 structure
Product Name:Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
Numero CAS:15093-53-5
MF:C21H20N2S
MW:332.461903572083
CID:202264
PubChem ID:747266
Update Time:2025-04-19
Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
- 1,1-Dibenzyl-3-phenylisothiourea
- 1,1-dibenzyl-3-phenyl-2-thiourea
- 1,1-Dibenzyl-3-phenyl-thioharnstoff
- 1-Phenyl-3,3-dibenzyl-thioharnstoff
- 3,3-Dibenzyl-1-phenylthiourea
- N,N-Dibenzyl-N'-phenyl-thioharnstoff
- N,N-dibenzyl-N'-phenyl-thiourea
- N'-Phenyl-N,N-bis(phenylmethyl)thiourea
- N-Phenyl-N,N'-dibenzyl-thioharnstoff
- PhNHC(S)N(CH2Ph)2
- ChemDiv3_003285
- SR-01000495660
- SR-01000495660-1
- Urea,1-dibenzyl-3-phenyl-2-thio-
- PPRFKFURQYWPRC-UHFFFAOYSA-N
- HMS1482F07
- DTXSID10934125
- N,N-Dibenzyl-N'-phenylthiourea #
- Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-
- NSC-131978
- N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
- Thiourea,N-bis(phenylmethyl)-
- 1,1-dibenzyl-3-phenylthiourea
- NSC131978
- Urea, 1,1-dibenzyl-3-phenyl-2-thio-
- SDCCGSBI-0087246.P001
- BRD-K61221946-001-01-8
- IDI1_021195
- SCHEMBL5463525
- 15093-53-5
- N,N-Dibenzyl-N'-phenylthiourea
- AKOS000388796
-
- Inchi: 1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
- Chiave InChI: PPRFKFURQYWPRC-UHFFFAOYSA-N
- Sorrisi: S=C(NC1C=CC=CC=1)N(CC1C=CC=CC=1)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 332.1349
- Massa monoisotopica: 332.135
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 346
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 47.4Ų
Proprietà sperimentali
- Densità: 1.206
- Punto di ebollizione: 486.4°Cat760mmHg
- Punto di infiammabilità: 247.9°C
- Indice di rifrazione: 1.688
- PSA: 15.27
- LogP: 5.15880
Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso